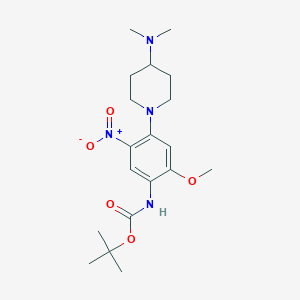

![molecular formula C22H17ClN2OS2 B2496852 3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 503432-23-3](/img/structure/B2496852.png)

3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds similar to 3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, typically involves multi-component reactions that allow for step economy and reduced catalyst loading. A green approach for synthesizing this pharmacophore class involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, characterized by its step economy and ease of purification (Shi et al., 2018).

Molecular Structure Analysis

X-ray diffraction studies provide insight into the molecular structure of thienopyrimidinone derivatives. These compounds typically feature a thienopyridine core that is almost planar, indicating a strong conjugation system within the molecule. The crystallographic analysis reveals how intramolecular hydrogen bonds contribute to the stability of these compounds (Liu et al., 2006).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including cycloaddition and nucleophilic substitution, leading to a wide range of derivatives. These reactions are pivotal for the synthesis of complex molecular architectures from simpler precursors. For example, allyl-substituted amino diaza butadienes undergo [4+2] cycloadditions to yield novel pyrimidinone derivatives (Sharma & Mahajan, 1997).

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

Researchers have synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, showing potent anticancer activity against several human cancer cell lines, including breast, cervical, and colonic carcinoma cells. These compounds, derived through modifications of the base thieno[2,3-d]pyrimidin-4(3H)-one structure, have demonstrated efficacy comparable to doxorubicin in some cases (Hafez & El-Gazzar, 2017).

Electronic and Optical Exploration

Another study focused on the structural parameters, electronic, linear, and nonlinear optical properties of thienopyrimidine derivatives. Through density functional theory (DFT) and time-dependent DFT (TDDFT), the research revealed these compounds' promising applications in nonlinear optics (NLO) and optoelectronic fields, highlighting the considerable NLO character of these molecules (Hussain et al., 2020).

Anti-HIV Activity

A study on thiazolopyrimidin-7-ones, which are structurally related to thieno[2,3-d]pyrimidin-4(3H)-ones, found certain derivatives to be active against HIV-1, demonstrating the potential for these compounds to be developed into novel antiviral agents (Danel, Pedersen, & Nielsen, 1998).

Spectroscopic Characterization and DFT Studies

Research involving the spectroscopic characterization and DFT studies of novel indeno-thiazolopyrimidine systems has contributed to understanding the electronic structure and reactivity of such compounds. These studies are fundamental for designing molecules with specific biological activities (Gupta & Chaudhary, 2014).

Antiretroviral Activity

2-Thioxopyrimidin-4(1H)-one derivatives have been investigated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, with several compounds showing moderate to good activities against HIV-1. This research underscores the therapeutic potential of thienopyrimidin derivatives in antiretroviral therapy (Khalifa & Al-Omar, 2014).

Mecanismo De Acción

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it may interact with key proteins or enzymes in the bacteria, inhibiting their function and leading to bacterial death.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its antimycobacterial activity, it likely interferes with essential metabolic or replication pathways in the mycobacteria .

Pharmacokinetics

The compound’s antimycobacterial activity suggests that it is able to reach and interact with its bacterial targets effectively .

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, leading to a decrease in the bacterial population . This can help to control the spread of tuberculosis and reduce the severity of the disease.

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2OS2/c1-2-12-25-21(26)18-13-19(16-6-4-3-5-7-16)28-20(18)24-22(25)27-14-15-8-10-17(23)11-9-15/h2-11,13H,1,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIJFUZNRAMMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)Cl)SC(=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)

![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)

![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)